molecular formula C15H10F2O3 B8637118 Methyl 2,7-difluoro-9-hydroxy-9H-fluorene-9-carboxylate CAS No. 97677-67-3

Methyl 2,7-difluoro-9-hydroxy-9H-fluorene-9-carboxylate

Cat. No. B8637118
Key on ui cas rn: 97677-67-3
M. Wt: 276.23 g/mol
InChI Key: PDJVCODJYPTLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537892

Procedure details

9H-fluoren-9-carboxylic acid methyl ester (19), which was prepared by refluxing 9-Hfluoren-9-carboxylic acid (Aldrich Chemical, Inc.) in HCl/MeOH, (10.0 g, 44.6 mmol) was added to a solution of sodium (1.2 eq, 53.5 mmol, 1.23 g) in 100 mL methanol. After 15 min., 2-chloroacetamide (1.1 eq, 4.59 g) was added and the mixture was allowed to stir at room temperature under nitrogen for two (2) days. The reaction mixture was poured into 400 mL of cold 2.5% w/v aqueous sodium hydroxide and the insoluble material was removed by filtration. The filtrate was chilled and acidified with concentrated hydrochloric acid to precipitate the spiro-succinimide which was collected and air dried to provide 6.7 g (60%). Recrystallization from methanol gave purified (20), 4.28 g (39%). m.p. 237°-239° C. Calc. % C 77.09, % H 4.45, % N 5.62:meas. % C 77.17, % H 4.55, % N 5.58.
[Compound]
Name
9-Hfluoren-9-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.CO.[Na].ClCC(N)=O.[CH3:10][O:11][C:12]([C:14]1(O)[C:26]2[CH:25]=[C:24](F)[CH:23]=[CH:22][C:21]=2[C:20]2[C:15]1=[CH:16][C:17](F)=[CH:18][CH:19]=2)=[O:13].[OH-].[Na+]>CO>[CH3:10][O:11][C:12]([CH:14]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=2[C:21]2[C:26]1=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:13] |f:0.1,5.6,^1:3|

Inputs

Step One
Name
9-Hfluoren-9-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CO
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
4.59 g
Type
reactant
Smiles
ClCC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1(C2=CC(=CC=C2C=2C=CC(=CC12)F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 400 mL of cold 2.5%
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was chilled
CUSTOM
Type
CUSTOM
Details
to precipitate the spiro-succinimide which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to provide 6.7 g (60%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified (20), 4.28 g (39%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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